9R,10S-Epoxy-3Z,6Z-heneicosadiene
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Overview
Description
9R,10S-Epoxy-3Z,6Z-heneicosadiene is a chemical compound with the molecular formula C21H38O. It is characterized by the presence of an oxirane ring (epoxide) and two conjugated double bonds in its structure . This compound is known for its role as a pheromone component in certain insect species, particularly the female fall webworm moth (Hyphantria cunea) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9R,10S-Epoxy-3Z,6Z-heneicosadiene typically involves the use of Sharpless asymmetric epoxidation as a key step. The process starts with the preparation of (2S,3R)-2,3-epoxy-4-t-butyldimethylsilyl-oxy-1-butanol, which is then subjected to lipase-catalyzed asymmetric acetylation . This intermediate is further reacted to form the desired epoxide compound. The overall yield of this synthesis is relatively low, around 7% over ten steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and pest management. The synthesis methods used in laboratories are often adapted for small-scale production.
Chemical Reactions Analysis
Types of Reactions
9R,10S-Epoxy-3Z,6Z-heneicosadiene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used to open the epoxide ring.
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted alcohols or ethers.
Scientific Research Applications
9R,10S-Epoxy-3Z,6Z-heneicosadiene has several applications in scientific research:
Chemistry: Used as a model compound for studying epoxide chemistry and reaction mechanisms.
Industry: Used in the development of pheromone-based pest control methods.
Mechanism of Action
The mechanism of action of 9R,10S-Epoxy-3Z,6Z-heneicosadiene involves its interaction with specific receptors in the target organism. In the case of the fall webworm moth, it acts as a sex pheromone, attracting male moths to the female. The molecular targets are olfactory receptors that detect the compound’s unique structure, triggering a behavioral response .
Comparison with Similar Compounds
Similar Compounds
9,10-Epoxy-1,3,6-henicosatriene: Another pheromone component of the fall webworm moth with a similar structure but additional double bonds.
9,10-Epoxy-3,6-eicosadiene: A related compound with a shorter carbon chain.
Uniqueness
9R,10S-Epoxy-3Z,6Z-heneicosadiene is unique due to its specific stereochemistry and the presence of both an epoxide ring and conjugated double bonds. This combination of features makes it particularly effective as a pheromone and a valuable compound for studying epoxide chemistry .
Properties
Molecular Formula |
C21H38O |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(2S,3R)-2-[(2Z,5Z)-octa-2,5-dienyl]-3-undecyloxirane |
InChI |
InChI=1S/C21H38O/c1-3-5-7-9-11-12-13-15-17-19-21-20(22-21)18-16-14-10-8-6-4-2/h6,8,14,16,20-21H,3-5,7,9-13,15,17-19H2,1-2H3/b8-6-,16-14-/t20-,21+/m0/s1 |
InChI Key |
HQCGSJRACGWHOF-AEULXZPHSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCC1C(O1)CC=CCC=CCC |
Origin of Product |
United States |
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